1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine
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Overview
Description
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a difluoromethyl group with an oxadiazole ring and a cyclobutanamine moiety, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
One common method includes the use of difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of catalysts like cesium fluoride or cesium carbonate in a dimethylformamide (DMF) solution . The reaction conditions are generally mild, allowing for efficient incorporation of the difluoromethyl group into the target molecule.
Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product. These methods are designed to be scalable and cost-effective, meeting the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium or nickel complexes, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets. For instance, as an HDAC6 inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated proteins. This inhibition can modulate various cellular processes, including gene expression, protein stability, and cell signaling pathways .
Comparison with Similar Compounds
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine can be compared with other difluoromethylated compounds, such as:
(Difluoromethyl)trimethylsilane: Used as a difluoromethylating agent in organic synthesis.
Difluoromethylated pyridines: These compounds are important in medicinal chemistry due to their bioisosteric properties.
Difluoromethylated heterocycles: Widely used in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the difluoromethyl group with an oxadiazole ring and a cyclobutanamine moiety, providing distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C7H9F2N3O |
---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine |
InChI |
InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2 |
InChI Key |
AFZIMNHTNWFTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NOC(=N2)C(F)F)N |
Origin of Product |
United States |
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